

What are the chemical properties of Geranylacetone?

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Compound of Interest

Compound Name: **Geranylacetone**

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An In-Depth Technical Guide to the Chemical Properties of **Geranylacetone**

Introduction

Geranylacetone, systematically known as (5E)-6,10-dimethylundeca-5,9-dien-2-one, is an acyclic monoterpenoid ketone that holds significant roles in both natural and industrial chemistry.^{[1][2]} It is a naturally occurring compound found as a flavor and aroma component in various plants, including tomatoes, mangoes, and tea, and is also a metabolite produced by organisms like *Saccharomyces cerevisiae*.^[3] Industrially, **Geranylacetone** is a pivotal intermediate in the synthesis of high-value compounds, most notably Isophytol, a precursor for the manufacture of Vitamin E.^[4] It also serves as a versatile fragrance and flavoring agent, prized for its fresh, floral, and slightly fruity aroma.^[5]

This guide provides a comprehensive overview of the chemical properties of **Geranylacetone**, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore its molecular structure, physicochemical properties, chemical reactivity, synthesis, analytical characterization, and safety protocols, offering a technical foundation for its application in research and manufacturing.

Molecular Identity and Structure

The precise identification and structural understanding of a molecule are fundamental to exploring its chemistry. **Geranylacetone** is an unsaturated aliphatic ketone characterized by a thirteen-carbon backbone.

Nomenclature and Identifiers

The compound is most commonly available and referenced as the (E)-isomer or as a mixture of (E)- and (Z)-isomers.^[6] Key identifiers are summarized below for clarity and accurate documentation.

Identifier	Value	Source(s)
IUPAC Name	(5E)-6,10-dimethylundeca-5,9-dien-2-one	[1] [3]
Common Names	Geranylacetone, trans-Geranylacetone	[3]
CAS Number	3796-70-1 ((E)-isomer)	[1] [7]
689-67-8 ((E/Z)-mixture)	[6]	
Molecular Formula	C ₁₃ H ₂₂ O	[1]
Molecular Weight	194.31 g/mol	[1] [7]
InChIKey	HNZUNIKWNYHEJJ-FMIVXFBMSA-N	[1] [3]

Molecular Structure

Geranylacetone's structure consists of a geranyl group attached to an acetone moiety.^[1] This structure features two key reactive centers: a ketone carbonyl group at the 2-position and two carbon-carbon double bonds at the 5- and 9-positions. The stereochemistry of the double bond at the 5-position defines the E/Z isomerism.

Caption: 2D structure of (5E)-**Geranylacetone** (**Geranylacetone**).

Physicochemical Properties

Geranylacetone is a clear, colorless to pale yellow oily liquid at room temperature.^[7] It possesses a characteristic fresh, floral aroma, sometimes with green or fruity nuances.^[1] It is very slightly soluble in water but soluble in organic solvents like alcohol and oils.^[1]^[7]

Property	Value	Source(s)
Boiling Point	254-258 °C (at 760 mmHg)	[7][8]
126-128 °C (at 10 mmHg)	[3]	
Density	~0.873 g/mL (at 25 °C)	[7]
Refractive Index (n ²⁰ /D)	~1.467	[4][7]
Flash Point	>110 °C (>230 °F)	[7][9]
LogP	~3.7 - 4.1	[1][7]

Chemical Reactivity and Synthetic Utility

The chemical behavior of **Geranylacetone** is dictated by its principal functional groups: the ketone and the two carbon-carbon double bonds. This dual reactivity makes it a valuable and versatile building block in organic synthesis.

Overview of Reactive Centers

- Ketone Carbonyl Group: The electrophilic carbon and the lone pairs on the oxygen allow for nucleophilic additions, reductions, and alpha-carbon functionalization.
- Alkene Moieties: The C5=C6 and C9=C10 double bonds are nucleophilic and susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and epoxidation. The terminal double bond (C9=C10) is generally more reactive due to less steric hindrance.

Role as a Synthetic Intermediate

The most prominent industrial application of **Geranylacetone** is as a key intermediate in the total synthesis of Vitamin E and other important terpenoids. Its carbon skeleton is strategically elongated and modified to produce complex molecules like Isophytol, Farnesol, and Nerolidol. [3] This underscores the importance of controlling its reactivity for targeted synthetic outcomes.

Synthesis of Geranylacetone: The Carroll Reaction

While **Geranylacetone** can be isolated from natural sources, industrial quantities are produced via chemical synthesis.[4] The most established and widely used method is the Carroll

Reaction (a type of decarboxylative Claisen rearrangement), which utilizes readily available starting materials.^[3]

Mechanistic Overview

The reaction involves the transesterification of an acetoacetate ester (e.g., ethyl acetoacetate) with linalool, an allylic alcohol.^{[3][10]} The resulting β -keto ester intermediate then undergoes a thermal or acid-catalyzed sigmatropic rearrangement, followed by decarboxylation, to yield **Geranylacetone**.^[3] The causality behind this choice of reaction is its efficiency in forming the C-C bond and installing the ketone functionality in a single, high-yield transformation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of **Geranylacetone** synthesis via the Carroll Reaction.

Caption: Workflow for the synthesis of **Geranylacetone** via the Carroll Reaction.

Detailed Experimental Protocol

This protocol is a representative example of the Carroll Reaction for synthesizing **Geranylacetone**.^{[10][11]}

Materials:

- Linalool (1 mole equivalent)
- Ethyl acetoacetate or Methyl acetoacetate (1.0 - 2.0 mole equivalents)^{[10][11]}
- Catalyst: Aluminum isopropoxide or Aluminum oxide (e.g., 3-5% by weight of linalool)^{[10][11]}
- Reaction vessel with overhead stirrer, condenser, and dropping funnel
- Heating mantle and temperature controller
- Vacuum distillation apparatus

Procedure:

- Catalyst and Reagent Loading: To a clean, dry reaction vessel, add the catalyst and ethyl acetoacetate.[10]
- Heating: Begin stirring and heat the mixture to the reaction temperature, typically between 150-180 °C.[10][11]
- Linalool Addition: Slowly add linalool to the heated mixture via the dropping funnel over 1-10 hours.[10] The slow addition is critical to control the exothermic nature of the transesterification and prevent side reactions.
- Reaction Monitoring: Maintain the reaction at temperature for an additional 1-2 hours after the addition is complete.[10] The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of linalool. During this phase, ethanol or methanol (from transesterification) and CO₂ (from decarboxylation) are evolved and can be collected.[11]
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - If an aluminum catalyst was used, it can be filtered off.[11]
 - The crude product is then purified by vacuum distillation. Unreacted starting materials and lower-boiling impurities are removed in an initial fraction.[11]
 - **Geranylacetone** is collected at its characteristic boiling point under reduced pressure (e.g., 126-128 °C at 10 mmHg).[3]
- Validation: The purity and identity of the final product should be confirmed using analytical techniques as described in Section 6.0.

Spectroscopic and Analytical Characterization

For quality control and research purposes, the structure and purity of **Geranylacetone** are confirmed using a suite of spectroscopic methods. The expected spectral data provides a self-validating system to confirm the successful synthesis and purity of the compound.

Technique	Expected Signature Features
¹ H NMR	~1.60, 1.68 ppm: Singlets, two methyl groups on the C9=C10 double bond. ~2.05 ppm: Singlet, methyl group on the C5=C6 double bond. ~2.15 ppm: Singlet, methyl ketone protons (C1). ~2.20-2.50 ppm: Multiplets, allylic methylene protons. ~5.10 ppm: Multiplet, vinylic protons (CH at C5 and C9).
¹³ C NMR	~16.0, 17.7, 25.7 ppm: Methyl carbons. ~22.5, 39.5, 41.0 ppm: Methylene carbons. ~29.8 ppm: Ketone methyl carbon. ~123.0, 124.0 ppm: Vinylic CH carbons. ~131.5, 137.5 ppm: Quaternary vinylic carbons. ~208.0 ppm: Ketone carbonyl carbon.
IR Spectroscopy	~2970-2850 cm ⁻¹ : C-H (sp ³) stretching. ~1715 cm ⁻¹ : Strong, sharp C=O (ketone) stretching. ~1670 cm ⁻¹ : C=C (alkene) stretching. ~1360 cm ⁻¹ : C-H bending (from methyl groups).
Mass Spectrometry (EI)	m/z 194: Molecular ion peak (M ⁺). m/z 179: Loss of a methyl group ([M-15] ⁺). m/z 123: Fragment from cleavage at the C4-C5 bond. m/z 69: Isoprenyl cation, a common fragment in terpenoids. m/z 43: Acetyl cation ([CH ₃ CO] ⁺), characteristic of methyl ketones.

Safety, Handling, and Storage

Geranylacetone is classified as a hazardous substance and requires careful handling.

- Hazards: It is known to cause skin irritation.[9][12][13] It is also toxic to aquatic life with long-lasting effects.[9][13]
- Handling: Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[12][14] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[14][15]

- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[14] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[12][14]

Conclusion

Geranylacetone is a chemically significant monoterpenoid with a well-defined set of properties. Its reactivity, centered on the ketone and alkene functional groups, makes it a versatile precursor for complex molecules like Vitamin E. Understanding its synthesis, particularly via the robust Carroll Reaction, and its characteristic analytical profile is crucial for its effective use in research and industry. Adherence to proper safety protocols is essential when handling this compound to mitigate risks to personnel and the environment.

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